Moderate Transcription Factor Inhibition: A Defined Baseline for Derivative Optimization
The amide derivative of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid (BDBM50062657) demonstrates an IC50 of 10,000 nM against both NF-κB and ATF-1 transcription factors in human Jurkat T-cells [1]. This moderate inhibitory activity is markedly weaker than that of SP-100030 (a related 4-trifluoromethylpyrimidine-5-carboxamide), which exhibits an IC50 of 50 nM for NF-κB/AP-1 dual inhibition under comparable conditions . The ~200-fold difference highlights the critical role of the amide substituent in enhancing potency, establishing the carboxylic acid as a key intermediate for further optimization rather than a standalone active pharmaceutical ingredient.
| Evidence Dimension | In vitro inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (1.00E+4 nM) |
| Comparator Or Baseline | SP-100030 (N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide): 50 nM |
| Quantified Difference | 200-fold higher IC50 (lower potency) |
| Conditions | Human Jurkat T-cells stably transfected with NF-κB transcription factor; in vitro assay |
Why This Matters
This quantitative difference guides medicinal chemists to select the carboxylic acid as a starting point for derivatization, not as a final drug candidate, avoiding wasted effort on underperforming intermediates.
- [1] BindingDB. Entry BDBM50062657: 4-Trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-amide – Affinity Data (IC50 = 10,000 nM for NF-κB and ATF-1). View Source
